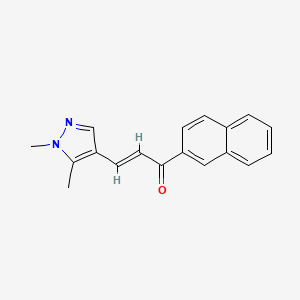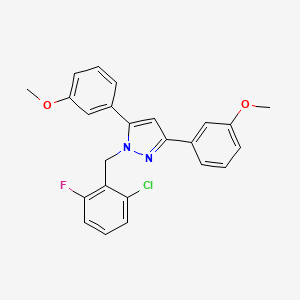
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(naphthalen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research in this area could involve in vitro and in vivo studies to evaluate its efficacy and safety.
Industry
In industry, this compound could be used in the development of new materials, pharmaceuticals, or agrochemicals
Mechanism of Action
The mechanism of action of (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE would depend on its specific biological target. For example, if it exhibits anticancer activity, it may interact with cellular pathways involved in cell proliferation and apoptosis. Molecular docking studies and biochemical assays can help elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with various health benefits.
Pyrazoles: Compounds containing the pyrazole ring, known for their pharmacological properties.
Uniqueness
(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE is unique due to the presence of both a pyrazole ring and a naphthyl group. This combination may enhance its chemical reactivity and biological activity compared to other chalcones or pyrazoles.
Properties
Molecular Formula |
C18H16N2O |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)-1-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H16N2O/c1-13-17(12-19-20(13)2)9-10-18(21)16-8-7-14-5-3-4-6-15(14)11-16/h3-12H,1-2H3/b10-9+ |
InChI Key |
JTYVEOJQEPEVSU-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10935993.png)
![N'-[4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B10935995.png)
![N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10936002.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10936006.png)
![9-ethyl-2-(1-methyl-1H-pyrazol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10936021.png)
![2-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10936023.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B10936027.png)
![2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10936028.png)
![2-[1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10936036.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10936043.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10936049.png)

![N-[4-(difluoromethoxy)phenyl]-2-{4-[(4-ethoxyphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10936057.png)
![4-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10936076.png)
